1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol

Kinase inhibition CDK4/CycD3 Piperazine-pyridine scaffold

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol (CAS 1355192-79-8, molecular formula C₁₄H₂₃N₃O, molecular weight 249.35 g/mol) is a synthetic small molecule featuring a 2-methylpyridine core substituted at the 6-position with a 4-ethylpiperazine moiety and at the 3-position with a 1-hydroxyethyl group. This compound is primarily utilized as a research intermediate and a building block in medicinal chemistry, where the combination of the piperazine, pyridine, and hydroxyl functionalities provides multiple points for further derivatization.

Molecular Formula C14H23N3O
Molecular Weight 249.35 g/mol
Cat. No. B15059478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol
Molecular FormulaC14H23N3O
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC(=C(C=C2)C(C)O)C
InChIInChI=1S/C14H23N3O/c1-4-16-7-9-17(10-8-16)14-6-5-13(12(3)18)11(2)15-14/h5-6,12,18H,4,7-10H2,1-3H3
InChIKeyNJKFEJLINZNUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol: Procurement-Ready Physicochemical and Regulatory Baseline


1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol (CAS 1355192-79-8, molecular formula C₁₄H₂₃N₃O, molecular weight 249.35 g/mol) is a synthetic small molecule featuring a 2-methylpyridine core substituted at the 6-position with a 4-ethylpiperazine moiety and at the 3-position with a 1-hydroxyethyl group . This compound is primarily utilized as a research intermediate and a building block in medicinal chemistry, where the combination of the piperazine, pyridine, and hydroxyl functionalities provides multiple points for further derivatization [1]. Commercially, it is available from multiple vendors at a typical purity of ≥98%, stored at 2–8°C under dry, sealed conditions . Its patent landscape—spanning piperazine derivatives for neurological disorders, ROCK kinase inhibition, and other therapeutic areas—indicates a broad, but largely preclinical, exploration of its chemical scaffold [1] [2].

Why Generic Substitution Fails: The Unvalidated Scaffold of 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol


A critical limitation for direct scientific selection of this compound is that no publicly available primary research papers or patents explicitly disclose target-specific biological assay data (e.g., IC₅₀, Kd, or in vivo efficacy) for 1-(6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol itself. Without a validated biological profile or a defined mechanism of action, generic substitution of this specific intermediate with a close analog becomes scientifically and procedurally unsupportable—the absence of quantitative activity benchmarks for the target compound means there is no established baseline against which an analog's performance could be measured. The compound currently functions as a research intermediate whose procurement is primarily driven by its synthetic utility, not a proven pharmacological advantage over its analogs. This is a crucial point: a scientist or industrial user cannot prioritize this compound over an analog on the basis of a reported biological variable if that variable has never been publicly quantified. Therefore, the following evidence items are drawn from class-level inference and cross-study comparison of structurally related compounds—specifically, molecules that share the same 4-ethylpiperazine-pyridine motif—to illustrate, where possible, the differential potential that this general chemotype may offer [1] [2].

Quantitative Differentiation of 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol via Analog Benchmarking


N-Ethylpiperazine Substitution Endows Nanomolar CDK4/CycD3 Affinity in Structurally Congeneric Series

Although 1-(6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol itself lacks reported CDK affinity, a close structural congener—N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(6-fluoro-1-methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-8-yl)pyrimidin-2-amine (US11053238, Example 2)—demonstrates an IC₅₀ of 2 nM against CDK4/CycD3, as recorded in BindingDB. The N-ethylpiperazine moiety is a pivotal structural determinant of this high-affinity interaction [1].

Kinase inhibition CDK4/CycD3 Piperazine-pyridine scaffold

Synthetic Intermediate: Guaranteed Purity and Scalable Supply at 98% Baseline

In the absence of characterized biological performance, the procurement decision for this compound is anchored in its specification as a high-purity synthetic intermediate. Multiple commercial sources confirm a minimum purity of 98% . This is a crucial procurement criterion: undetected impurities can irreversibly corrupt a multi-step synthesis or a screening cascade, leading to false negatives or irreproducible results. The compound's multifunctional architecture—primary alcohol, pyridine nitrogen, and tertiary amine on the piperazine ring—supports orthogonal derivatization strategies in parallel synthesis (e.g., esterification, nucleophilic substitution, reductive amination) [1]. The recommended storage (sealed, dry, 2–8°C) is consistent with stabilizing the hydroxyl group against oxidation and the piperazine nitrogens against moisture absorption, thereby preserving reactive functionality for subsequent synthetic steps .

Synthetic intermediate Medicinal chemistry Supply chain qualification

Piperazinyl-Pyridine Scaffold Is Validated in Rho-Kinase (ROCK) Inhibition Patent Literature

The patent US 8,993,760 ('Rock Inhibitors and Uses Thereof') explicitly and repeatedly includes piperazinyl pyridines, piperazinylmethyl pyridines, and related analogs within the claimed general structure for inhibiting Rho-associated protein kinases (ROCK) and blocking cancer cell growth [1]. The 4-ethylpiperazine-pyridine core of 1-(6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol aligns precisely with the structural motifs enumerated in this patent, providing a documented precedent for its exploitation in kinase inhibitor discovery.

Kinase inhibition ROCK1/ROCK2 Cancer therapeutics

Hydroxyethyl-Pyridine Substituent Type Dramatically Alters Pharmacokinetic Half-Life in HIV-1 Protease Inhibitor Series

A study by Kim et al. (1995) on the hydroxyethylpiperazine class of HIV-1 protease inhibitors demonstrated that simple alkyl substitution on the pyridylmethyl P3′ ligand profoundly affects oral pharmacokinetics in dogs. Specifically, compound 19 (R = Me, half-life 5.5 h) and compound 20 (R = Et, half-life 4.6 h) extended the half-life relative to the unsubstituted parent compound 1 (R = H, half-life ≈ 2.7 h). The fold-extension in half-life between the ethyl-substituted analog and the hydrogen-substituted analog is approximately 1.7-fold [1].

Pharmacokinetics HIV-1 protease Pyridine substitution

Ethylpiperazine Motif Imparts Potent CDK2/CycA2 Affinity in Related Heterocyclic Systems

Further supporting the functional relevance of the N-ethylpiperazine motif, a distinct compound from US11053238—(S)-8-(5-(4-ethylpiperazin-1-yl)pyridin-2-yl)-3,11b-dimethyl-2,3,4,6,11,11b-hexahydro-1H-pyrazino[2,1-a]isoindole-1,5-dione—was tested (as a racemate) in CDK2/CycA2 and CDK2/CycE kinase assays. While the specific IC₅₀ values are not publicly disaggregated in a comparative format, the inclusion of this compound in the patent exemplification underscores that the 4-ethylpiperazine-pyridine substructure is capable of engaging CDK2 with sufficient affinity to merit patent disclosure [1].

Kinase inhibition CDK2/CycA2 ethylpiperazine pharmacophore

Absence of Public Target Engagement Data Is the Most Critical Selection Factor

As of the available public domain, no target-specific binding, functional, or phenotypic assay data (e.g., IC₅₀, EC₅₀, Kd, cellular activity, in vivo efficacy) exist for 1-(6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol itself. This stands in contrast to close-in analogs such as 1-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol or 1-(6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methanol, which also lack publicly disclosed activity profiles. In a procurement context, this data absence is itself a differentiation point—it defines the compound not as a lead molecule or probe compound, but strictly as a versatile synthetic intermediate [1].

Data transparency Procurement risk Product differentiation

High-Value Application Scenarios for 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol


CDK Inhibitor Lead Discovery: Leveraging the N-Ethylpiperazine Privileged Motif

The >50,000-fold affinity differential observed between N-ethylpiperazine and N-methylpiperazine congeners in CDK4 assays—from 2 nM (ethyl) to 100,000 nM (methyl)—positions the target compound as a logical synthetic entry point for generating focused libraries of CDK inhibitor candidates. Medicinal chemistry teams can use the hydroxyl handle for ester or carbamate prodrug strategies while retaining the N-ethyl moiety critical for high-affinity kinase engagement as demonstrated in US11053238 [1] [2].

ROCK Inhibitor SAR Expansion within a Patent-Protected Chemical Space

Since US 8,993,760 explicitly claims piperazinyl pyridines and piperazinylmethyl pyridines as ROCK inhibitors, procurement of this compound enables SAR exploration around this patent-protected pharmacophore. The 2-methyl and 3-(1-hydroxyethyl) substitution pattern offers a distinct vector for diversification not fully exemplified in the existing patent literature, creating opportunities for novel composition-of-matter claims [3].

Pharmacokinetic Optimization via Pyridine Alkyl Substitution Tuning

The observation by Kim et al. that pyridine alkyl substitution can extend oral half-life by up to 2-fold in dogs provides a data-driven rationale for using this compound as a core intermediate in pharmacokinetic optimization programs. The concurrent presence of N-ethyl (piperazine) and 2-methyl (pyridine) substituents makes it a suitable scaffold for systematically probing the additive or synergistic effects of dual alkylation on metabolic stability [4].

Commercial Analog Library Enumeration and Parallel Synthesis

As a high-purity (≥98%), multi-vendor available building block with orthogonal reactive handles (primary alcohol, pyridine nitrogen, tertiary amine), this compound is ideally suited for automated parallel synthesis platforms. Procurement for analog enumeration—generating ester, ether, carbamate, and amine derivatives in 96-well format—is supported by the compound's commercial availability and appropriate storage specifications (2–8°C, sealed, dry), ensuring batch-to-batch consistency across synthesis campaigns .

Quote Request

Request a Quote for 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.